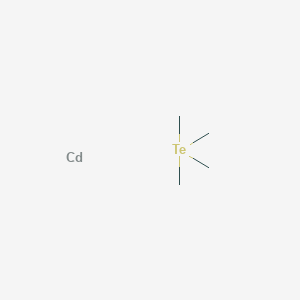
Cadmium;(trimethyl-lambda4-tellanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;(trimethyl-lambda4-tellanyl)methane: is a chemical compound that consists of cadmium and a tellurium-containing organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;(trimethyl-lambda4-tellanyl)methane typically involves the reaction of cadmium salts with trimethyl-lambda4-tellanyl methane under controlled conditions. One common method is to react cadmium chloride with trimethyl-lambda4-tellanyl methane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium;(trimethyl-lambda4-tellanyl)methane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of cadmium metal and reduced tellurium species.
Substitution: The trimethyl-lambda4-tellanyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Cadmium oxide, tellurium oxides.
Reduction: Cadmium metal, tellurium.
Substitution: Various substituted organic tellurium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Cadmium;(trimethyl-lambda4-tellanyl)methane is used in the synthesis of novel organometallic compounds and as a precursor for the preparation of cadmium telluride nanoparticles, which are important in semiconductor research.
Biology and Medicine: The compound is studied for its potential use in targeted drug delivery systems due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including photovoltaic cells and optoelectronic devices.
Mecanismo De Acción
The mechanism by which cadmium;(trimethyl-lambda4-tellanyl)methane exerts its effects involves the interaction of the cadmium and tellurium atoms with various molecular targets. The cadmium atom can bind to proteins and enzymes, altering their function, while the tellurium atom can participate in redox reactions, affecting cellular oxidative stress pathways. The compound’s ability to form stable complexes with biological molecules makes it a potential candidate for targeted therapeutic applications.
Comparación Con Compuestos Similares
Cadmium telluride: A well-known semiconductor material used in solar cells.
Dimethyl telluride: An organotellurium compound with similar chemical properties.
Uniqueness: Cadmium;(trimethyl-lambda4-tellanyl)methane is unique due to its specific combination of cadmium and trimethyl-lambda4-tellanyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
143481-66-7 |
|---|---|
Fórmula molecular |
C4H12CdTe |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
cadmium;(trimethyl-λ4-tellanyl)methane |
InChI |
InChI=1S/C4H12Te.Cd/c1-5(2,3)4;/h1-4H3; |
Clave InChI |
BODVQNIRIBRJJT-UHFFFAOYSA-N |
SMILES canónico |
C[Te](C)(C)C.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
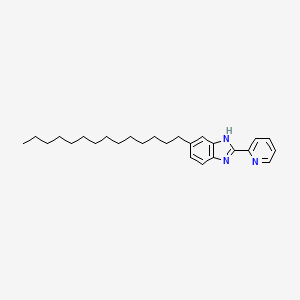
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
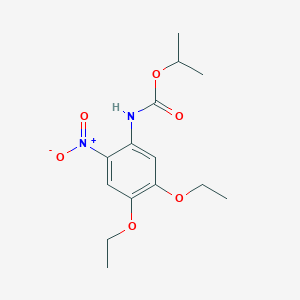
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
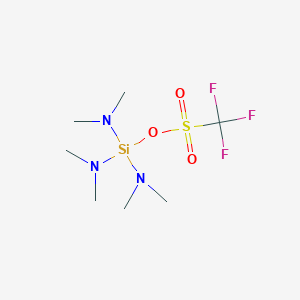

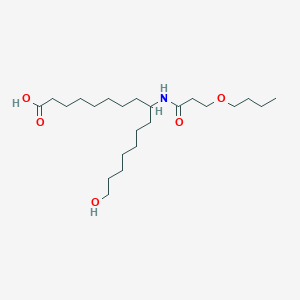
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
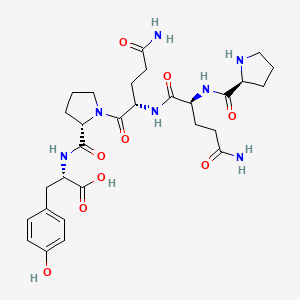

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
